methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
Description
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a polycyclic aromatic heterocycle featuring fused benzimidazole and isoquinolinone moieties. Its structure is characterized by a planar aromatic backbone with a ketone group at position 7 and a methyl substituent, which enhances thermal stability and modulates electronic properties.
Properties
CAS No. |
31620-77-6 |
|---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
17-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O/c1-11-9-10-13-17-12(11)5-4-6-14(17)19(22)21-16-8-3-2-7-15(16)20-18(13)21/h2-10H,1H3 |
InChI Key |
RNAVNJJFQSEMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of o-phenylenediamines with 1,8-naphthalenedicarboxylic anhydrides or derivatives, often under acidic conditions or microwave irradiation to promote cyclization and ring closure. Two main approaches have been documented:
Microwave-assisted synthesis using acidic alumina : This method facilitates the reaction between o-phenylenediamines and 1,8-naphthalenedicarboxylic anhydrides on acidic alumina under microwave irradiation, resulting in selective formation of benzimidazoisoquinolinones with high efficiency and shorter reaction times.
Multistep Suzuki coupling followed by condensation : This approach involves preparing halogenated naphthalic anhydride derivatives, performing Suzuki cross-coupling reactions with boronic acid derivatives to introduce aryl groups, and subsequent condensation with o-phenylenediamine to form the benzimidazoisoquinolinone core.
Detailed Methodologies
Microwave-Assisted Synthesis Using Acidic Alumina
- Reagents : o-Phenylenediamine and 1,8-naphthalenedicarboxylic anhydride
- Catalyst/Support : Acidic alumina
- Conditions : Microwave irradiation at high power using a domestic continuous wave microwave oven
- Procedure : The reactants are mixed with acidic alumina and irradiated under microwave conditions, promoting rapid cyclization to yield 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one derivatives.
- Advantages : Selectivity, reduced reaction time, and simplified work-up.
Multistep Suzuki Coupling and Condensation
Step 1: Preparation of Halogenated Naphthalic Anhydride Derivatives
- Starting from 3-iodo-4-bromo-1,8-naphthalic anhydride, prepared via literature methods.
Step 2: Suzuki Coupling Reactions
- First coupling: Reaction of 3-iodo-4-bromo-1,8-naphthalimide with 2,5-dimethylthiophene-3-boronic acid using palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 in the presence of potassium carbonate in THF/water medium.
- Second coupling: The intermediate is further coupled with 5-methyl-2-phenylthiazole-4-boronic acid under similar catalytic conditions.
- Reaction monitoring is done by thin-layer chromatography (TLC).
Step 3: Condensation with o-Phenylenediamine
- The coupled product is refluxed with o-phenylenediamine in glacial acetic acid under nitrogen atmosphere.
- The reaction proceeds to form the benzimidazoisoquinolinone ring system.
- Purification is achieved by flash column chromatography, though separation of isomers can be challenging due to close retention times.
Reaction Scheme Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | 3-iodo-4-bromo-1,8-naphthalic anhydride + boronic acid (e.g., 2,5-dimethylthiophene-3-boronic acid) | Pd catalyst, K2CO3, THF/H2O, reflux | Semi-coupled intermediate |
| 2 | Semi-coupled intermediate + second boronic acid (e.g., 5-methyl-2-phenylthiazole-4-boronic acid) | Pd catalyst, K2CO3, THF/H2O, reflux | Bis-coupled naphthalimide derivative |
| 3 | Bis-coupled naphthalimide + o-phenylenediamine | Reflux in glacial acetic acid, nitrogen atmosphere | This compound |
Analytical Characterization and Purity
- Melting Points : Determined using a Buchi melting point apparatus; uncorrected values are typically reported.
- Spectroscopic Analysis :
- Infrared (IR) Spectroscopy : Confirms functional groups consistent with benzimidazoisoquinolinone structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR spectra show characteristic signals corresponding to aromatic protons and methyl substituents.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
- Chromatography : TLC is used to monitor reaction progress and purity; however, separation of isomeric products can be difficult due to similar retention factors.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Due to its fluorescent properties, it is employed in biological staining and imaging techniques.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It is used in the production of organic semiconductors and other materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making it a compound of interest in drug development and other biomedical research .
Comparison with Similar Compounds
Electronic and Optical Properties
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) redshift absorption/emission spectra by stabilizing LUMO levels. For example, bromo substitution at position 4 alters fluorescence intensity and peak locations . Electron-donating groups (e.g., methylthio, diphenylamino) enhance charge transport in polymers, critical for memristor performance .
- Polymer vs. Monomer: PF-BBO copolymer with Au NPs exhibits a switching current ratio of 1:3.4×10²:1.0×10⁵, outperforming monomeric analogs due to enhanced charge trapping at Au NP interfaces .
Stability and Performance
- Memristors : PF-BBO/Au NP composites (8 wt% Au) maintain stability over 3000 cycles, attributed to suppressed filament formation and controlled charge trapping .
- Dyes : Thio-substituted derivatives (e.g., 4-thio-1,8-naphthylimides) exhibit superior fastness on polyester fibers due to strong π-π interactions .
Biological Activity
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a complex organic compound recognized for its significant biological activities, particularly as an aryl hydrocarbon receptor (AhR) agonist. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 270.28 g/mol. Its structure features fused ring systems that enhance its chemical reactivity and biological potential.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.28 g/mol |
| Melting Point | 205-209 °C |
| Density | 1.36 g/cm³ |
| CAS Number | 67920-93-8 |
Aryl Hydrocarbon Receptor Agonism
This compound exhibits potent activity as an AhR agonist. This property is significant in cancer research as it can induce cell cycle arrest or apoptosis in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells.
Mechanism of Action:
The compound activates tumor-suppressive transcriptional programs while showing minimal cytotoxicity towards normal human primary cells. This selective action is crucial for developing targeted cancer therapies.
Research Findings
A study highlighted that derivatives of this compound could selectively inhibit the growth of cancer stem cells while sparing normal cells, indicating a favorable therapeutic index. The following table summarizes some of the key findings related to its biological activity:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Benzimidazole Core : This involves the reaction of ortho-phenylenediamine with appropriate carbonyl compounds.
- Isoquinoline Fusion : Subsequent cyclization with isoquinoline derivatives to form the fused ring system.
- Methylation : The final step involves methylation at the nitrogen position to yield the target compound.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on TNBC : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in TNBC models, suggesting its potential as a chemotherapeutic agent.
- Binding Affinity Studies : Investigations into its interaction with various molecular targets revealed strong binding affinities, influencing cellular signaling pathways critical for cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via cyclocondensation of naphthalic anhydride derivatives with substituted benzimidazoles. Key steps include:
- Intermediate Isolation : Use column chromatography (e.g., petroleum ether/ethyl acetate, 7:1) to purify intermediates like 2-(5-methoxy-2-nitrophenyl)-benz[de]isoquinoline-1,3-dione .
- Structural Confirmation : Employ NMR (400 MHz, CDCl) to verify substituent positions (e.g., δ 10.54 ppm for aromatic protons) and IR spectroscopy to confirm carbonyl stretches (~1700 cm) .
- Yield Optimization : Adjust reaction temperature (0–5°C for sensitive intermediates) and stoichiometry to minimize side products like desethyl impurities .
Q. How is the stability of this compound assessed under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., boiling point ~634.7°C at 760 mmHg) .
- Photostability : Expose solutions to UV-Vis light (254–365 nm) and monitor degradation via HPLC, noting changes in absorbance at λ ~337 nm .
- Solvent Compatibility : Test solubility in DMSO, DMF, and chloroform, noting precipitation or crystallinity shifts using polarized light microscopy .
Advanced Research Questions
Q. What strategies are effective for optimizing regioselectivity in benzimidazo-isoquinolinone cyclization reactions?
- Methodological Answer :
- Catalyst Screening : Compare Pd(OAc), CuI, and FeCl in solvent systems (e.g., THF/toluene) to enhance intramolecular cyclization efficiency .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition-state energies and identify steric hindrance from substituents like methoxy groups .
- Kinetic Studies : Monitor reaction progress via in situ FTIR to detect intermediate formation (e.g., enol tautomers) and adjust reaction time (2–8 hours) .
Q. How can mechanistic insights into the formation of byproducts (e.g., cis-isomers) be gained during synthesis?
- Methodological Answer :
- Isotopic Labeling : Introduce -labeled carbonyl groups to track isomerization pathways using NMR .
- Byproduct Isolation : Separate cis-isomers via preparative TLC (silica gel, CHCl/MeOH 95:5) and characterize using X-ray crystallography (e.g., R-factor = 0.041 for single-crystal structures) .
- Controlled Experiments : Vary pH (4–10) and temperature (25–80°C) to correlate conditions with isomer ratios, noting thermodynamic vs. kinetic control .
Data Analysis & Experimental Design
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for methyl-substituted derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., Gaussian09) for proton environments .
- Crystallographic Confirmation : Resolve ambiguities using single-crystal X-ray diffraction (e.g., space group P, Z = 2) to unambiguously assign substituent positions .
- Hazard Analysis : Follow ACS guidelines to rule out solvent impurities or degradation products affecting spectral clarity .
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in related benzimidazo-isoquinolinones?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., antifungal IC) .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) and validate with SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
